molecular formula C15H25N3O2S B486177 4-mesityl-N,N-dimethyl-1-piperazinesulfonamide CAS No. 825608-18-2

4-mesityl-N,N-dimethyl-1-piperazinesulfonamide

Cat. No.: B486177
CAS No.: 825608-18-2
M. Wt: 311.4g/mol
InChI Key: HSYKDCQKKPQRJX-UHFFFAOYSA-N
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Description

4-mesityl-N,N-dimethyl-1-piperazinesulfonamide is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.4429 g/mol It is characterized by the presence of a mesityl group attached to a piperazine ring, which is further substituted with a dimethylsulfonamide group

Preparation Methods

The synthesis of 4-mesityl-N,N-dimethyl-1-piperazinesulfonamide typically involves the reaction of mesityl chloride with N,N-dimethylpiperazine in the presence of a base, followed by sulfonation with a suitable sulfonating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-mesityl-N,N-dimethyl-1-piperazinesulfonamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized derivatives.

Scientific Research Applications

4-mesityl-N,N-dimethyl-1-piperazinesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-mesityl-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group and the piperazine ring play crucial roles in its binding affinity and specificity. The sulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s overall activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

4-mesityl-N,N-dimethyl-1-piperazinesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-(2,4,6-trimethylphenyl)piperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-12-10-13(2)15(14(3)11-12)17-6-8-18(9-7-17)21(19,20)16(4)5/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKDCQKKPQRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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